(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate

Orthogonal protection Cbz carbamate tert-butyl ester

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS 191731-15-4) is a chiral, orthogonally protected pyrrolidine building block that embeds a reactive β-ketoester moiety at the 2-position. Its architecture—combining a benzyl carbamate (Cbz) on the pyrrolidine nitrogen, a (2S)-configured stereocenter, and a tert-butyl β-ketoester side chain—places it within the valuable class of polyfunctionalized proline surrogates used for constructing alkaloid frameworks, peptidomimetics, and pharmaceutical intermediates.

Molecular Formula C19H25NO5
Molecular Weight 347.4 g/mol
Cat. No. B12341375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate
Molecular FormulaC19H25NO5
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3/t15-/m0/s1
InChIKeyZXVUKPRLBCEJFM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS 191731-15-4): Chemical Identity and Class Context


(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS 191731-15-4) is a chiral, orthogonally protected pyrrolidine building block that embeds a reactive β-ketoester moiety at the 2-position . Its architecture—combining a benzyl carbamate (Cbz) on the pyrrolidine nitrogen, a (2S)-configured stereocenter, and a tert-butyl β-ketoester side chain—places it within the valuable class of polyfunctionalized proline surrogates used for constructing alkaloid frameworks, peptidomimetics, and pharmaceutical intermediates [1]. The molecular formula is C₁₉H₂₅NO₅ (MW 347.41 g/mol) , and commercially available material typically specifies ≥98% purity with ≥99% enantiomeric excess .

Why Generic Substitution Fails: Orthogonal Protection and Stereochemical Fidelity in (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate


In-class pyrrolidine building blocks cannot be freely interchanged because even minor structural deviations—such as replacing the Cbz group with Boc, using an ethyl instead of a tert-butyl ester, or switching to the (R)-enantiomer—fundamentally alter the synthetic sequence that they enable [1]. The target compound uniquely places an acid-labile tert-butyl ester and a hydrogenolyzable Cbz group on the same scaffold, achieving full orthogonality: the Cbz group can be removed under neutral hydrogenolysis conditions without perturbing the tert-butyl ester, while the tert-butyl ester can be cleaved with mild acid (e.g., TFA, formic acid) without affecting the Cbz carbamate [2]. Analogs that pair Cbz with a methyl or ethyl ester—such as (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS 1357258-78-6) —lack this orthogonality because the alkyl ester is susceptible to saponification under the basic conditions often used for N-deprotection workup, limiting their utility in multi-step sequences. The quantitative evidence below substantiates how these structural differentiators translate into measurable selection criteria.

Product-Specific Quantitative Evidence for (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate


Orthogonal Protecting Group Strategy: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Multi-Step Synthesis

The target compound features a Cbz-protected pyrrolidine nitrogen and a tert-butyl β-ketoester side chain. In direct comparison, the Cbz group is quantitatively removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave the tert-butyl ester intact, while the Boc group typical of many pyrrolidine analogs requires acidic conditions (e.g., TFA or HCl/dioxane) that simultaneously cleave tert-butyl esters [1]. Published orthogonality studies demonstrate that formic acid treatment of Cbz/tert-butyl ester dendrimers cleanly removes tert-butyl esters (>95% conversion by NMR) without disturbing the Cbz group, and subsequent hydrogenolysis removes Cbz without affecting the newly exposed carboxylic acids [2]. A Boc-pyrrolidine analog would require sequential acid treatments that risk premature side-chain deprotection or racemization, severely constraining the synthetic route design [1].

Orthogonal protection Cbz carbamate tert-butyl ester hydrogenolysis acidic deprotection

Comparative Reactivity of tert-Butyl vs. Ethyl β-Ketoester in Transacetoacetylation and Stability

The tert-butyl ester moiety in the target compound confers markedly different reactivity compared to the ethyl ester analog. Tert-butyl acetoacetate (t-BAA) has been demonstrated to be approximately 15–20-fold more reactive than its methyl or ethyl counterparts in transacetoacetylation reactions with various nucleophiles [1]. Furthermore, the increased steric bulk of the tert-butyl ester provides superior stability toward nucleophilic attack at the ester carbonyl, reducing unwanted side reactions during transformations at the β-keto position [1]. The ethyl ester analog (CAS 1357258-78-6) exhibits higher susceptibility to hydrolysis and transesterification under basic conditions, which can compromise yields in multi-step sequences requiring strongly basic reagents.

β-Ketoester reactivity tert-butyl acetoacetate transacetoacetylation steric hindrance shelf stability

Enantiomeric Purity and Stereochemical Fidelity: Preconfigured (S)-Stereocenter for Asymmetric Synthesis

The target compound is supplied with a defined (2S) absolute configuration and an enantiomeric excess (ee) of ≥99% as specified by commercial suppliers . In contrast, racemic or (R)-configured analogs introduce stereochemical ambiguity that propagates through downstream synthetic steps, producing diastereomeric mixtures that require costly chiral chromatographic separation [1]. Published literature on chiral benzylic malonate-derived pyrrolidines demonstrates that the (S)-configuration at the pyrrolidine 2-position is essential for accessing enantiomerically enriched pyrrolidinones and pyrrolidines used in alkaloid total synthesis [2]. The (S)-enantiomer specifically maps onto the stereochemical requirements of L-proline-derived natural products and peptidomimetics, whereas the (R)-enantiomer yields the opposite absolute configuration at newly created stereocenters [2].

Chiral building block enantiomeric excess pyrrolidine stereochemistry asymmetric synthesis proline surrogate

β-Ketoester Functionality for C–C Bond Formation and Heterocycle Construction vs. Simple Ester Analogs

The β-ketoester moiety at the pyrrolidine 2-position provides a nucleophilic methylene center (pKa ~10–11) that enables enolate alkylation, aldol condensation, and Knorr-type heterocycle formation—reactivity absent in simple ester or amide analogs lacking the active methylene group [1]. The β-ketoester's dual electrophilic/nucleophilic character is uniquely suited for Dieckmann cyclization to form fused bicyclic systems, a transformation directly exploited in the synthesis of 6,5-bicyclic reverse-turn peptidomimetics from similar Cbz-pyrrolidine-β-ketoester intermediates [2]. Simple pyrrolidine-2-carboxylate esters (e.g., N-Cbz-proline tert-butyl ester) lack the second carbonyl, precluding this entire class of cyclization and condensation reactions.

β-Ketoester chemistry Claisen condensation Dieckmann cyclization enolate alkylation heterocycle synthesis

Commercial Availability, Purity Specification, and Batch-to-Batch Consistency vs. Niche Analogs

The target compound (CAS 191731-15-4) is commercially stocked by multiple global suppliers at purities of 95% to >98%, with pricing transparency that facilitates competitive procurement . In comparison, closely related analogs such as (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS 1357258-78-6) are carried by fewer vendors and often at lower stated purities with less rigorous analytical documentation . The tert-butyl ester analog benefits from established ISO-certified manufacturing processes at suppliers such as MolCore, while the ethyl ester and Boc-protected variants are predominantly limited to research-grade supply chains with longer lead times and higher per-gram costs due to lower production volumes .

Commercial sourcing purity specification CAS 191731-15-4 supply chain reliability analytical quality control

Predicted Physicochemical Properties: Boiling Point, Density, and H-Bond Profile for Purification and Formulation

The target compound has a predicted boiling point of 461.7±45.0 °C, density of 1.176±0.06 g/cm³, and contains 6 hydrogen bond acceptors with 0 hydrogen bond donors . The absence of H-bond donors (no free OH, NH, or COOH) distinguishes this fully protected intermediate from partially deprotected analogs that exhibit strong intermolecular H-bonding, which complicates chromatographic purification and reduces solubility in organic solvents [1]. The predicted pKa of 10.33±0.20 for the β-ketoester α-proton provides a quantitative guideline for enolate generation conditions, whereas simple ester analogs without the β-keto group lack this acidic proton entirely .

Physicochemical properties boiling point density hydrogen bond acceptor chromatography formulation

Best Research and Industrial Application Scenarios for (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate


Multi-Step Synthesis of Enantiopure Pyrrolidine Alkaloids Requiring Orthogonal Deprotection

The orthogonal Cbz (hydrogenolyzable) and tert-butyl ester (acid-labile) protecting groups enable the sequential, chemoselective deprotection essential for constructing pyrrolidine alkaloid cores and their derivatives without protecting group crosstalk. This compound is ideally suited for routes where the nitrogen must be unmasked for amidation or reductive amination while retaining the tert-butyl ester for a subsequent Dieckmann cyclization or enolate alkylation step [1].

Preparation of 6,5-Fused Bicyclic Peptidomimetic Scaffolds via Dieckmann Cyclization

The β-ketoester moiety permits intramolecular Dieckmann condensation to form 6,5-fused bicyclic lactams that serve as reverse-turn peptidomimetics. The (S)-stereochemistry at the pyrrolidine 2-position establishes the desired absolute configuration at both existing and newly created stereocenters, as demonstrated in the stereoselective synthesis of conformationally constrained proline analogs [2]. The tert-butyl ester provides the steric environment that favors cyclization over intermolecular condensation.

Late-Stage Diversification in Medicinal Chemistry Libraries via Enolate Chemistry

The active methylene of the β-ketoester (pKa ~10.3) serves as a nucleophilic handle for late-stage alkylation, aldol condensation, or heterocycle annulation. This allows medicinal chemists to elaborate a common advanced intermediate into structurally diverse final compounds, maximizing SAR exploration from a single building block procurement [3]. The zero H-bond donor count ensures that the intermediate remains soluble in the organic solvents required for these transformations.

GMP-Aligned Pharmaceutical Intermediate Supply with Documented Purity and Chirality

Suppliers such as MolCore offer ISO-certified production of this compound at ≥98% chemical purity with defined (S)-configuration, meeting the quality documentation standards required for pharmaceutical intermediate procurement. The availability from multiple global suppliers (Leyan, Chemenu, Bide Pharm) at purities from 95% to 98% provides competitive sourcing options that the ethyl ester analog (typically limited to a single supplier at 95% purity) cannot match .

Quote Request

Request a Quote for (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.